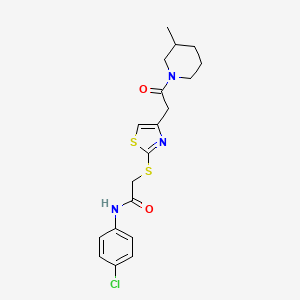
N-(4-chlorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-chlorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H22ClN3O2S2 and its molecular weight is 423.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-chlorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazole ring, a piperidine moiety, and an acetamide functional group. The presence of the 4-chlorophenyl group enhances its lipophilicity, which is crucial for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₂S |
| Molecular Weight | 357.87 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with various receptors, potentially leading to altered signaling pathways.
- Cytotoxicity : Preliminary studies suggest that it exhibits cytotoxic effects on certain cancer cell lines.
Anticancer Properties
Research indicates that this compound possesses significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colorectal cancer cells. The compound's mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In laboratory tests, it exhibited inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections.
Case Studies
A series of case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A study demonstrated that treatment with this compound reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
- Evaluation Against Bacterial Infections : Another study assessed its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent:
- Absorption : High absorption rates were observed in preliminary animal studies.
- Distribution : The compound shows a favorable distribution profile, penetrating various tissues effectively.
- Metabolism : Initial findings suggest hepatic metabolism with potential active metabolites contributing to its biological effects.
- Toxicity : Toxicological assessments indicate low cytotoxicity in normal cells compared to cancer cells, highlighting its therapeutic window.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S2/c1-13-3-2-8-23(10-13)18(25)9-16-11-26-19(22-16)27-12-17(24)21-15-6-4-14(20)5-7-15/h4-7,11,13H,2-3,8-10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWLTOIPZJJBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














